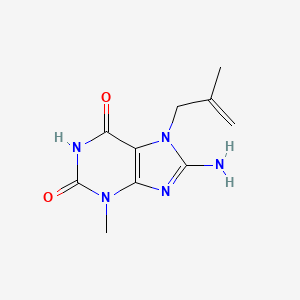

![molecular formula C19H17Cl2N5O B2440736 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212407-60-7](/img/structure/B2440736.png)

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activities and are often used in the development of novel CDK2 inhibitors .

Synthesis Analysis

The synthesis of these compounds involves the use of the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of these compounds can be deduced from their 1H and 13C NMR spectra . The number of hydrogens and carbons and their chemical shifts can provide valuable information about the structure of the compound .Chemical Reactions Analysis

The Dimroth rearrangement plays a crucial role in the synthesis of these compounds . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .科学的研究の応用

Antimicrobial Activity

The synthesis of this compound and its derivatives has been investigated for their antimicrobial potential. Researchers have explored their effects against bacteria, fungi, and other microorganisms. By modifying the structure, scientists aim to enhance their efficacy as antimicrobial agents .

Anticonvulsant Properties

In a related context, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticonvulsant activity. These compounds were evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Their ability to mitigate seizures makes them relevant for neurological research .

Antitumor and Antileukemia Activity

Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as antitumor and antileukemia agents. Researchers have explored their effects on cancer cell lines, aiming to develop novel therapies. These compounds may interfere with tumor growth and proliferation .

Adenosine Receptor Modulation

Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been investigated as adenosine receptor antagonists. Specifically, they exhibit high potency and selectivity for human A3, A2A, and A2B adenosine receptors. Understanding their binding mechanisms can inform drug development for various conditions .

CDK2 Inhibition

A recent study explored pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed to target cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 may have implications for cancer therapy .

Binding to HIV TAR RNA

Interestingly, some derivatives of this compound have been investigated for their binding affinity to HIV TAR RNA. Understanding their interactions with RNA structures could provide insights into antiviral drug development .

Cytotoxic Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited cytotoxic activity against cancer cell lines such as MCF-7, HCT-116, and HepG-2. Their potency in inhibiting cell growth suggests potential applications in oncology .

Other Biological Activities

Beyond the mentioned fields, researchers continue to explore the biological activities of these compounds. Investigations into their effects on other cellular processes, receptors, and pathways are ongoing .

作用機序

将来の方向性

特性

IUPAC Name |

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O/c1-11-16(18(27)25-13-5-3-2-4-6-13)17(26-19(24-11)22-10-23-26)12-7-8-14(20)15(21)9-12/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKDMXMCVCOTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

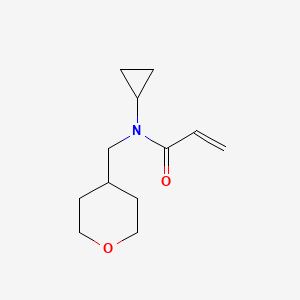

![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)

![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)

![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)